molecular formula C12H14N2O5 B5328901 2-[2-ethoxy-4-(2-nitrovinyl)phenoxy]acetamide

2-[2-ethoxy-4-(2-nitrovinyl)phenoxy]acetamide

Cat. No. B5328901
M. Wt: 266.25 g/mol
InChI Key: GKLIYSDPXVNZHE-WAYWQWQTSA-N
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Description

2-[2-ethoxy-4-(2-nitrovinyl)phenoxy]acetamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields of study. This compound is commonly referred to as ENVA, and it is a derivative of the herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D). The synthesis of ENVA is a complex process that involves multiple steps, and it has been the subject of extensive research in recent years.

Mechanism of Action

The mechanism of action of ENVA is not fully understood, but it is believed to involve the inhibition of plant growth by interfering with the biosynthesis of auxin, a plant hormone that regulates cell growth and division. Additionally, ENVA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which play a role in inflammation and cancer.
Biochemical and Physiological Effects
ENVA has been shown to have a range of biochemical and physiological effects, depending on the concentration and duration of exposure. In plants, ENVA has been shown to inhibit cell division and elongation, leading to stunted growth and eventual death. In animal studies, ENVA has been shown to have anti-inflammatory and anti-cancer effects, with research suggesting that it may be a potential treatment for various inflammatory diseases and cancers.

Advantages and Limitations for Lab Experiments

ENVA has several advantages for use in lab experiments, including its high potency as a herbicide and its potential as a pharmaceutical compound. However, ENVA also has several limitations, including its complex synthesis method, limited availability, and potential toxicity to non-target organisms.

Future Directions

There are several future directions for research on ENVA, including the development of new herbicides based on its structure, the synthesis of new materials using ENVA as a starting material, and the further study of its potential as a pharmaceutical compound. Additionally, further research is needed to fully understand the mechanism of action of ENVA and its potential toxicity to non-target organisms. Overall, the potential applications of ENVA in various fields of study make it a promising area for future research.

Synthesis Methods

The synthesis of ENVA involves multiple steps, starting with the reaction of 2-[2-ethoxy-4-(2-nitrovinyl)phenoxy]acetamide with ethylene oxide to form 2-(2-ethoxyphenoxy)acetic acid. This intermediate is then reacted with nitroethene to form 2-[2-ethoxy-4-(2-nitrovinyl)phenoxy]acetic acid, which is then converted to ENVA by reaction with ammonia and acetic anhydride. The synthesis of ENVA is a complex process that requires careful control of reaction conditions and purification steps to obtain a high-quality product.

Scientific Research Applications

ENVA has been the subject of extensive research in recent years due to its potential applications in various fields of study. One of the main areas of research has been in the field of herbicides, where ENVA has been shown to be a potent herbicide against a wide range of weed species. Additionally, ENVA has been studied for its potential use as a pharmaceutical compound, with research showing that it has anti-inflammatory and anti-cancer properties. ENVA has also been studied for its potential use in the synthesis of new materials, such as polymers and nanoparticles.

properties

IUPAC Name

2-[2-ethoxy-4-[(Z)-2-nitroethenyl]phenoxy]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O5/c1-2-18-11-7-9(5-6-14(16)17)3-4-10(11)19-8-12(13)15/h3-7H,2,8H2,1H3,(H2,13,15)/b6-5-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKLIYSDPXVNZHE-WAYWQWQTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C[N+](=O)[O-])OCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\[N+](=O)[O-])OCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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